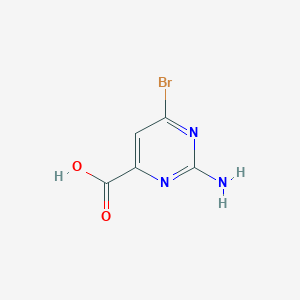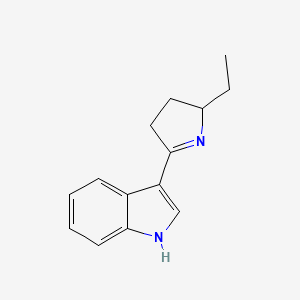
3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features a pyrrole ring fused to an indole structure, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-ethyl-3,4-dihydro-2H-pyrrole and an indole derivative in the presence of a catalyst can yield the desired compound. Typical reaction conditions may include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrrole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity can be studied to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound may have pharmacological properties that make it a candidate for drug development, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, target specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole include other indole derivatives such as:
- 3-(2-Methyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
- 3-(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
- 3-(2-Butyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties that make it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
3-(2-ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole |
InChI |
InChI=1S/C14H16N2/c1-2-10-7-8-14(16-10)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,15H,2,7-8H2,1H3 |
Clé InChI |
POGQFKGSMCXTPY-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=N1)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


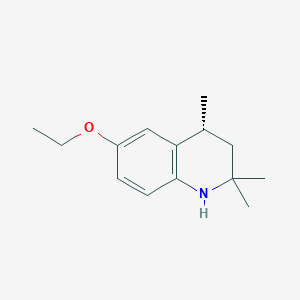
![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)
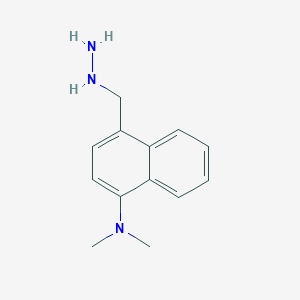
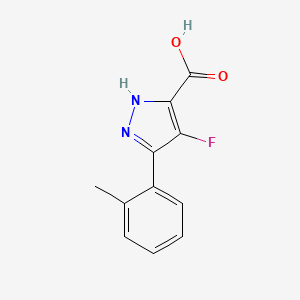
![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)
![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)

![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)




